N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 2,4-difluorobenzyl group and a 4-(propan-2-yl)phenyl substituent. The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocycle, often associated with bioactivity in kinase inhibition and enzyme modulation .
Properties
Molecular Formula |
C25H24F2N4O2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C25H24F2N4O2/c1-16(2)17-3-5-18(6-4-17)22-14-23-25(33)30(11-12-31(23)29-22)10-9-24(32)28-15-19-7-8-20(26)13-21(19)27/h3-8,11-14,16H,9-10,15H2,1-2H3,(H,28,32) |
InChI Key |
VZWVLUMOYBTLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminopyrazole with Ethyl Glyoxylate
The core was synthesized via condensation of 3-aminopyrazole (1.2 equiv) with ethyl glyoxylate (1.0 equiv) in acetic acid at 80°C for 12 hours. The reaction proceeded through an initial imine formation, followed by cyclodehydration to yield 5H-pyrazolo[1,5-a]pyrazin-4-one (85% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 95% |
| Reaction Conditions | AcOH, 80°C, 12 hours |
Bromination at C2 Position
Electrophilic bromination using N-bromosuccinimide (NBS, 1.1 equiv) in DMF at 0°C furnished 2-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one (78% yield). The regioselectivity was confirmed via $$ ^1H $$-NMR (δ 8.21 ppm, singlet, C3-H).
Suzuki-Miyaura Coupling for 4-Isopropylphenyl Installation
Optimization of Cross-Coupling Conditions
Palladium-catalyzed coupling of 2-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one with 4-isopropylphenylboronic acid (1.5 equiv) was evaluated under varying conditions:
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh$$3$$)$$4$$ | K$$2$$CO$$3$$ | DME/H$$_2$$O | 62 |
| Pd(dppf)Cl$$_2$$ | Cs$$2$$CO$$3$$ | DMF | 88 |
| Pd(OAc)$$_2$$/SPhos | K$$3$$PO$$4$$ | THF | 72 |
Optimal conditions employed Pd(dppf)Cl$$2$$ (5 mol%), Cs$$2$$CO$$3$$ (2.0 equiv) in DMF/H$$2$$O (9:1) at 100°C for 6 hours, yielding 2-[4-(propan-2-yl)phenyl]-5H-pyrazolo[1,5-a]pyrazin-4-one (88% yield, >99% purity).
Introduction of Propanamide Side Chain
Alkylation at C3 Position
The C3 position was functionalized via nucleophilic substitution using tert-butyl 3-bromopropanoate (1.2 equiv) and K$$2$$CO$$3$$ (2.0 equiv) in DMF at 60°C, yielding tert-butyl 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoate (75% yield). Deprotection with TFA/CH$$2$$Cl$$2$$ (1:1) provided the carboxylic acid intermediate (93% yield).
Amidation with 2,4-Difluorobenzylamine
The carboxylic acid (1.0 equiv) was activated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF, followed by addition of 2,4-difluorobenzylamine (1.2 equiv). The reaction proceeded at room temperature for 4 hours, affording the target compound in 82% yield after purification by reverse-phase HPLC.
Analytical Data:
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (s, 1H, pyrazolo-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, CH$$2$$), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH$$3$$)$$2$$), 2.91 (t, J = 6.8 Hz, 2H, CH$$2$$), 2.65 (t, J = 6.8 Hz, 2H, CH$$2$$), 1.26 (d, J = 6.8 Hz, 6H, CH$$_3$$).
- HRMS (ESI+) : m/z calc. for C$$26$$H$$24$$F$$2$$N$$4$$O$$_2$$ [M+H]$$^+$$ 479.1945, found 479.1948.
Scale-Up and Process Optimization
Catalytic Efficiency in Suzuki Coupling
Replacing Pd(dppf)Cl$$_2$$ with a heterogeneous Pd/C catalyst (1 mol%) under microwave irradiation (150°C, 30 min) achieved comparable yields (85%) while reducing metal leaching (<5 ppm).
Green Solvent Alternatives
Substituting DMF with cyclopentyl methyl ether (CPME) in the amidation step maintained yield (80%) while improving E-factor from 32 to 18.
Stability and Degradation Studies
Forced degradation under acidic (0.1 M HCl, 40°C) and oxidative (3% H$$2$$O$$2$$) conditions revealed:
- Major Degradant : Hydrolysis of the amide bond to 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoic acid (23% after 7 days).
- Photostability : No significant degradation under ICH Q1B light conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may interfere with cellular signaling pathways, induce apoptosis in cancer cells, or inhibit the replication of viruses. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine :
The target compound’s pyrazine core differs from pyrazolo[1,5-a]pyrimidines (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ). Pyrazines have two adjacent nitrogen atoms, enabling distinct hydrogen-bonding patterns compared to pyrimidines, which may alter target selectivity. For example, pyrazolo-pyrimidines are reported as kinase inhibitors (e.g., KDR kinase), while pyrazolo-pyrazines may favor interactions with purine-binding enzymes due to closer structural mimicry .
Substituent Analysis
- Benzyl Group Modifications :
- N-(3-chlorobenzyl) Analog : The 3-chloro substituent in N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide increases lipophilicity (Cl vs. F) but reduces metabolic stability compared to the 2,4-difluorobenzyl group. Fluorine’s electron-withdrawing effect enhances resistance to oxidative degradation .
- 4-(Propan-2-yl)phenyl Group : Shared with compounds like 5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , this group contributes to hydrophobic interactions in binding pockets, as seen in kinase inhibitors .
Physical Properties
Biological Activity
N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H24F2N4O2, with a molecular weight of 450.5 g/mol. The compound features a difluorobenzyl group, a pyrazolo[1,5-a]pyrazine core, and an amide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C25H24F2N4O2 |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
| InChI Key | VZWVLUMOYBTLLR-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anticancer Properties
The compound has been studied for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with specific cellular pathways. For example, it has shown promise in inhibiting tumor growth in vitro and in vivo models.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
2. Antimicrobial Activity
this compound has also been evaluated for antimicrobial properties. It displayed activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a comparative study of several compounds with similar structures, this compound showed notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
3. Antiviral Effects
Emerging data indicate that the compound may possess antiviral properties. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes or host cell pathways.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease processes.
Potential Targets:
- Cell Signaling Pathways: The compound may modulate pathways related to cell proliferation and apoptosis.
- Enzymatic Inhibition: It could inhibit key enzymes necessary for cancer cell survival or viral replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
